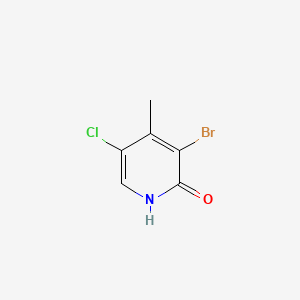

3-Bromo-5-chloro-4-methylpyridin-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-chloro-4-methyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO/c1-3-4(8)2-9-6(10)5(3)7/h2H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKLYPWQHGKGSAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC=C1Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80682409 | |

| Record name | 3-Bromo-5-chloro-4-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199773-45-9 | |

| Record name | 3-Bromo-5-chloro-4-methyl-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1199773-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-chloro-4-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Bromo-5-chloro-4-methylpyridin-2-ol basic properties

An In-depth Technical Guide to the Basic Properties of 3-Bromo-5-chloro-4-methylpyridin-2-ol

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of this compound (CAS No. 1199773-45-9), a halogenated pyridine derivative of significant interest to the chemical and pharmaceutical research communities. As a substituted 2-pyridone, this compound presents a unique combination of functional groups that make it a versatile synthetic intermediate for drug discovery and materials science. This document consolidates available data on its physicochemical properties, proposes a detailed synthetic protocol based on established chemical principles, explores its chemical reactivity and tautomeric nature, and discusses its potential applications as a scaffold in medicinal chemistry. All discussions are grounded in authoritative chemical logic to provide researchers, scientists, and drug development professionals with a reliable and practical resource.

Introduction: The Strategic Value of Polysubstituted Pyridines

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved therapeutic agents. Its nitrogen atom can act as a hydrogen bond acceptor and imparts favorable pharmacokinetic properties. The strategic functionalization of the pyridine ring with multiple substituents allows for the fine-tuning of a molecule's steric and electronic properties, enabling precise interactions with biological targets. Halogen atoms, in particular, serve as crucial handles for modern synthetic chemistry, most notably in metal-catalyzed cross-coupling reactions that are foundational to the construction of complex molecular architectures.

This compound emerges as a compound of interest precisely because of this strategic substitution pattern. The presence of distinct halogen atoms (bromine and chlorine) at positions 3 and 5, a methyl group at position 4, and a hydroxyl group at position 2 (existing in tautomeric equilibrium with its keto form, 2-pyridone) creates a rich platform for selective chemical modification. This guide aims to elucidate the core basic properties of this molecule to empower its effective utilization in research and development.

Physicochemical and Structural Properties

Precise experimental data for this compound is not widely published. However, its fundamental properties can be reliably predicted using computational models and inferred from data on analogous structures. These properties are essential for planning reactions, purification, and formulation.

Table 1: Key Identifiers and Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Synonyms | 3-Bromo-5-chloro-2-hydroxy-4-picoline; 3-bromo-5-chloro-4-methyl-1H-pyridin-2-one | [1] |

| CAS Number | 1199773-45-9 | [1][2] |

| Molecular Formula | C₆H₅BrClNO | [1] |

| Molecular Weight | 222.47 g/mol | [1] |

| Predicted Boiling Point | 274.3 ± 40.0 °C | [2] |

| Predicted Density | 1.77 ± 0.1 g/cm³ | [2] |

| Predicted pKa | 8.51 ± 0.10 | [2] |

| Storage Temperature | 2-8°C (Refrigerator) | [1][2] |

Structural Elucidation and Tautomerism

A critical feature of 2-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding 2-pyridone form. For this compound, this equilibrium is heavily influenced by the solvent and solid-state packing forces, but the pyridone form is generally favored due to its amide-like stability.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Disclaimer: This is a representative protocol based on established chemical principles. [3]Researchers must conduct their own risk assessment and optimization.

-

Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 2-amino-3-bromo-5-chloro-4-methylpyridine (1.0 eq). Dissolve it in a 50% aqueous solution of sulfuric acid (H₂SO₄) and cool the mixture to 0-5 °C in an ice-water bath.

-

Causality: The strong acidic medium is required to protonate the pyridine nitrogen and stabilize the resulting diazonium salt. Low temperatures are critical to prevent the premature decomposition of the unstable diazonium intermediate.

-

-

Diazotization: Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the stirred pyridine solution, ensuring the internal temperature does not exceed 5 °C.

-

Causality: NaNO₂ in acid generates nitrous acid (HONO) in situ, which is the active agent for converting the primary amine to a diazonium salt. A slight excess of NaNO₂ ensures complete conversion.

-

-

Hydrolysis: After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes. Then, slowly and carefully heat the reaction mixture to 80-90 °C. Vigorous nitrogen gas evolution will be observed. Maintain this temperature until gas evolution ceases.

-

Causality: Heating the solution provides the activation energy for the nucleophilic substitution of the diazonium group (-N₂⁺) by water, which is the solvent and nucleophile. The diazonium group is an excellent leaving group, evolving as harmless dinitrogen gas.

-

-

Workup and Extraction: Cool the reaction mixture to room temperature. Carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7. Extract the aqueous layer three times with a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

-

Causality: Neutralization is necessary to deprotonate the product and allow its extraction into an organic solvent. Multiple extractions ensure efficient recovery of the product from the aqueous phase.

-

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Self-Validation: The purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to validate the structure and assess purity.

-

Chemical Reactivity and Synthetic Potential

The true value of this compound for a drug development professional lies in its predictable and versatile reactivity, which allows for its elaboration into more complex target molecules.

Orthogonal Reactivity of Halogen Atoms

The key to this molecule's utility is the differential reactivity of the bromine and chlorine atoms in metal-catalyzed cross-coupling reactions. Generally, the C-Br bond is more reactive than the C-Cl bond towards oxidative addition to a low-valent metal catalyst (e.g., Palladium(0)). This allows for selective functionalization.

-

Suzuki-Miyaura Coupling: Reacting the C-Br bond with a boronic acid or ester.

-

Buchwald-Hartwig Amination: Forming a C-N bond at the C-Br position.

-

Sonogashira Coupling: Creating a C-C triple bond at the C-Br position.

This selectivity enables a two-step, site-specific diversification. First, a reaction is performed under conditions mild enough to activate only the C-Br bond. Subsequently, more forcing conditions can be used to react the C-Cl bond.

Caption: Key reactivity sites for synthetic diversification.

Reactivity of the Pyridone System

The N-H of the pyridone tautomer is acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) to form a nucleophilic anion. This anion can then be alkylated or arylated, providing another avenue for adding diversity to the molecular scaffold. The choice of O- vs. N-alkylation can often be controlled by the reaction conditions (solvent, counter-ion, and electrophile).

Applications in Drug Discovery and Development

Halogenated heterocycles are critical building blocks in the synthesis of pharmaceuticals and agrochemicals. [4][5]this compound is a prime example of an intermediate designed for combinatorial chemistry and lead optimization campaigns.

-

Scaffold for Library Synthesis: Its multiple, orthogonally reactive sites allow for the rapid generation of a library of analogs. A research team could, for example, perform a Suzuki reaction at the C-Br position with 100 different boronic acids, followed by a Buchwald-Hartwig amination at the C-Cl position with 50 different amines, theoretically generating 5,000 unique compounds from a single starting scaffold.

-

Bioisosteric Replacement: The pyridone core is a common bioisostere for other aromatic or amide-containing structures in known active compounds. This molecule allows for the exploration of this specific substitution pattern in a lead optimization program.

-

Fragment-Based Drug Discovery (FBDD): As a relatively small and functionalized molecule, it can be used as a fragment to screen against protein targets. Hits can then be grown by elaborating the molecule at its reactive handles.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not universally available, the hazards can be inferred from closely related halogenated pyridines. [6][7][8]

-

GHS Hazard Classification (Inferred):

Recommended Laboratory Protocol for Safe Handling

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles. [8][11]2. Ventilation: Handle this compound exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors. [7][12]3. Handling: Avoid creating dust. Use appropriate tools (spatulas) for transfer. Keep containers tightly sealed when not in use. [11]4. Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water. [8] * In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [8] * If inhaled: Move person to fresh air. [8] * If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

-

Conclusion

This compound represents a strategically designed chemical intermediate with significant potential for researchers in drug discovery and synthetic chemistry. Its value is derived not from any known biological activity of its own, but from the synthetic versatility endowed by its unique substitution pattern. The tautomeric nature of the 2-pyridone ring, combined with the orthogonally reactive C-Br and C-Cl bonds, provides a robust platform for the systematic construction of complex molecular architectures. This guide has provided a foundational understanding of its properties, a practical synthetic route, and a logical framework for its application, empowering scientists to leverage this valuable building block in their research endeavors.

References

- CymitQuimica. (n.d.). 3-Bromo-5-chloro-4-methylpyridin-2-amine.

-

PubChem. (n.d.). 3-Bromo-5-chloro-4-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

IndiaMART. (n.d.). 5 Bromo 2 Chloro 4 Methyl 3 Nitropyridine. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-2-chloro-4-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 3-Bromo-5-chloro-2-hydroxy-4-picoline. Retrieved from [Link]

- Kavitha, S., et al. (2022). Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line.

- Google Patents. (n.d.). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.

-

Chemsrc. (2025). 3-Bromo-5-chloro-4-methylpyridine. Retrieved from [Link]

- Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.

-

YouTube. (2022). I.U.P.A.C name of compound:- a. 3-Bromo-4-chloro cyclohex-2 ene-1-ol b. 5. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

MDPI. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-3-chloro-4-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Growing Importance of 3-Bromo-2-chloro-5-methylpyridine in Industrial Chemistry. Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound | 1199773-45-9 [chemicalbook.com]

- 3. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]

- 4. m.indiamart.com [m.indiamart.com]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Bromo-2-chloro-4-methylpyridine | C6H5BrClN | CID 40425119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. 3-Bromo-5-chloro-4-methylpyridine | C6H5BrClN | CID 68784318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Bromo-3-chloro-4-methylpyridine | C6H5BrClN | CID 44754874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

3-Bromo-5-chloro-4-methylpyridin-2-ol chemical structure and CAS number

An In-Depth Technical Guide to 3-Bromo-5-chloro-4-methylpyridin-2-ol

Abstract

As a functionalized heterocyclic compound, this compound is a valuable building block in synthetic organic chemistry and medicinal research. Its substituted pyridine core, featuring strategically placed bromine, chlorine, and methyl groups, offers multiple reactive sites for constructing more complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a representative synthetic strategy, its applications as a versatile intermediate in drug discovery, and essential safety and handling protocols. This document is intended for researchers, chemists, and professionals in the field of drug development seeking to leverage this compound's unique structural features.

Chemical Identity and Physicochemical Properties

This compound is a substituted pyridinone, a class of compounds recognized for their wide-ranging biological activities. The presence of two different halogen atoms (bromine and chlorine) at positions 3 and 5, respectively, makes it an exceptionally useful intermediate for selective, stepwise functionalization in chemical synthesis.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number: 1199773-45-9 [1][2][3]. It is also known by the synonym 3-Bromo-5-chloro-4-methyl-2(1H)-pyridinone, which reflects the tautomeric nature of 2-hydroxypyridines.

Chemical Structure

The molecular structure consists of a pyridine ring hydroxylated at the 2-position, with a bromine atom at position 3, a chlorine atom at position 5, and a methyl group at position 4.

Caption: Chemical structure of 3-Bromo-5-chloro-4-methyl-2(1H)-pyridinone.

Physicochemical Data Summary

The key properties of this compound are summarized below. These values are critical for planning reactions, purification, and storage.

| Property | Value | Source |

| CAS Number | 1199773-45-9 | [1][2] |

| Molecular Formula | C6H5BrClNO | [1] |

| Molecular Weight | 222.47 g/mol | [4] |

| Exact Mass | 222.47 g/mol | [1] |

| Boiling Point | 274.3 ± 40.0 °C (Predicted) | [4] |

| Density | 1.77 ± 0.1 g/cm³ (Predicted) | [4] |

Representative Synthetic Approach

While specific proprietary synthesis routes may vary, a plausible and logical pathway for the laboratory-scale preparation of this compound can be devised from commercially available precursors, leveraging fundamental principles of heterocyclic chemistry. A common strategy involves the construction and subsequent halogenation of a substituted pyridinone ring.

The synthesis of related halogenated methylpyridines often begins with a suitable pyridine precursor, followed by a sequence of reactions such as nitration, reduction, diazotization, and halogenation[5][6].

Conceptual Synthesis Workflow

A logical, multi-step synthesis could proceed as follows:

-

Starting Material: Begin with a commercially available precursor such as 4-methyl-5-nitropyridin-2-ol.

-

Chlorination: Introduction of the chlorine atom at the 5-position can be achieved using a standard chlorinating agent like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂). The electron-withdrawing nitro group directs the electrophilic chlorination.

-

Reduction of Nitro Group: The nitro group is then reduced to an amine (e.g., using catalytic hydrogenation with Pd/C or a reducing metal like iron or tin in acidic media) to yield 3-amino-5-chloro-4-methylpyridin-2-ol.

-

Sandmeyer Reaction (Bromination): The resulting amino group is converted into a diazonium salt using sodium nitrite (NaNO₂) in the presence of a strong acid (like HBr). Subsequent treatment with a copper(I) bromide (CuBr) catalyst replaces the diazonium group with a bromine atom, yielding the final product. This classic Sandmeyer reaction is a reliable method for introducing halogens onto an aromatic ring.

Causality in Experimental Design:

-

Sequence of Halogenation: The order of halogenation is critical. Attempting to brominate first could lead to undesired side products due to different directing effects.

-

Choice of Reducing Agent: Catalytic hydrogenation is often preferred for its clean reaction profile and high yields, avoiding the introduction of metallic waste streams associated with Sn/HCl or Fe/HCl reductions.

-

Sandmeyer Reaction Conditions: Low temperatures (typically 0–5 °C) are essential during diazotization to prevent the premature decomposition of the unstable diazonium salt.

Caption: Conceptual workflow for the synthesis of this compound.

Applications in Research and Drug Development

Halogenated heterocyclic compounds are cornerstones of modern medicinal chemistry. The incorporation of chlorine and bromine atoms into drug candidates can significantly modulate their pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability[7].

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a highly versatile intermediate or scaffold. Its utility stems from the differential reactivity of the C-Br and C-Cl bonds.

Role as a Chemical Scaffold

The bromine atom at the 3-position and the chlorine atom at the 5-position serve as orthogonal synthetic handles. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This allows for selective, stepwise elaboration of the pyridine core.

-

Suzuki and Stille Couplings: The C-Br bond can be selectively coupled with boronic acids/esters or organostannanes to introduce new carbon-carbon bonds, building molecular complexity.

-

Buchwald-Hartwig Amination: The C-Br or C-Cl bond can be used to introduce nitrogen-based functional groups, a common strategy in the synthesis of kinase inhibitors and other targeted therapies.

-

Sonogashira Coupling: The C-Br bond can be coupled with terminal alkynes to introduce alkynyl moieties, which are present in numerous bioactive molecules.

This differential reactivity allows for the systematic generation of large compound libraries for high-throughput screening in drug discovery programs.

Caption: Use as a scaffold for generating diverse derivatives via selective cross-coupling.

Safety, Handling, and Storage

As with any halogenated organic compound, proper safety precautions are mandatory when handling this compound. While a specific, verified Safety Data Sheet (SDS) for this exact compound was not available in the search results, data from structurally similar compounds, such as 3-bromo-5-chloro-4-methylpyridine, provide a strong basis for hazard assessment[8].

GHS Hazard Information (Anticipated)

The following hazards are typical for this class of compounds and should be assumed until a specific SDS is consulted.

| Hazard Class | GHS Classification | Precautionary Statement Codes |

| Acute Toxicity, Oral | Warning (Harmful if swallowed) | H302 |

| Skin Corrosion/Irritation | Warning (Causes skin irritation) | H315, P280, P302+P352 |

| Eye Damage/Irritation | Warning (Causes serious eye irritation) | H319, P280, P305+P351+P338 |

| STOT, Single Exposure | Warning (May cause respiratory irritation) | H335, P261, P304+P340 |

Source: Based on data for 3-Bromo-5-chloro-4-methylpyridine[8].

Recommended Handling and Storage Protocols

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a laboratory coat. If there is a risk of dust or aerosol generation, use a respirator with an appropriate filter[9].

-

Ventilation: Handle this compound only in a well-ventilated area, preferably within a chemical fume hood[9].

-

Handling: Avoid breathing dust, fumes, or vapors. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling[10].

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains[9].

Conclusion

This compound is a high-value chemical intermediate with significant potential in synthetic and medicinal chemistry. Its defining features—a pyridinone core and differentially reactive halogen substituents—make it an ideal scaffold for building diverse molecular libraries. By enabling selective, stepwise functionalization through established cross-coupling chemistries, it provides researchers and drug development professionals with a powerful tool for creating novel compounds with potential therapeutic applications. Adherence to strict safety protocols is essential when handling this reactive and potentially hazardous compound.

References

-

PubChem. 3-Bromo-5-chloro-4-methylpyridine | C6H5BrClN | CID 68784318. [Link]

-

PrepChem.com. Synthesis of 3-bromo-2-chloro-5-methylpyridine. [Link]

-

PubChem. 3-Bromo-2-chloro-5-methylpyridine | C6H5BrClN | CID 285437. [Link]

-

Autechaux. Exploring 5-Bromo-2-Chloro-4-Methylpyridine: A Key Intermediate in Pharmaceutical and Organic Synthesis. [Link]

- Google Patents.

-

PubChem. 3-Bromo-2-chloro-4-methylpyridine | C6H5BrClN | CID 40425119. [Link]

-

MDPI. Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

- Google Patents. CN104945314A - Method for preparing 3-bromo-4-methylpyridine.

Sources

- 1. echemi.com [echemi.com]

- 2. This compound | 1199773-45-9 [chemicalbook.com]

- 3. 1199773-45-9|this compound|BLD Pharm [bldpharm.com]

- 4. This compound CAS#: 1199773-45-9 [m.chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents [patents.google.com]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-Bromo-5-chloro-4-methylpyridine | C6H5BrClN | CID 68784318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. fishersci.com [fishersci.com]

Spectroscopic Data of 3-Bromo-5-chloro-4-methylpyridin-2-ol: An In-depth Technical Guide

Introduction

3-Bromo-5-chloro-4-methylpyridin-2-ol is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. As with any novel compound, a thorough structural elucidation is paramount for its development and application. This technical guide provides a detailed overview of the expected spectroscopic characteristics of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and drug development professionals, offering not just predicted data but also the underlying principles and experimental considerations for its acquisition and interpretation. The content herein is synthesized from established spectroscopic principles and data from analogous structures, providing a robust framework for the characterization of this molecule.

A crucial aspect of pyridin-2-ol chemistry is the potential for keto-enol tautomerism, where the molecule can exist in equilibrium between the pyridin-2-ol form and its corresponding pyridin-2(1H)-one isomer. The position of this equilibrium is influenced by factors such as solvent, temperature, and the electronic nature of the substituents. This guide will consider both tautomeric forms where relevant to the interpretation of the spectroscopic data.

I. Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Predicted Mass Spectrum Data

| Ion | m/z (calculated) | Relative Abundance | Notes |

| [M]+• | 220.9348 | High | Molecular ion peak. The presence of both bromine and chlorine will result in a characteristic isotopic pattern. |

| [M+2]+• | 222.9328 | High | Isotopic peak due to the presence of ³⁷Cl and ⁸¹Br. |

| [M+4]+• | 224.9307 | Moderate | Isotopic peak due to the presence of both ³⁷Cl and ⁸¹Br. |

| [M-Br]+ | 141.9879 | Moderate | Loss of a bromine radical. |

| [M-Cl]+ | 185.9658 | Moderate | Loss of a chlorine radical. |

| [M-CO]+• | 192.9399 | Moderate | Loss of carbon monoxide from the pyridin-2-one tautomer. |

Interpretation and Fragmentation Pathway

The mass spectrum of this compound is expected to be characterized by a prominent molecular ion peak cluster due to the isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This will result in a distinctive pattern for the molecular ion ([M]+•), [M+2]+•, and [M+4]+• peaks, which is a powerful diagnostic tool for confirming the presence of both halogens.

The fragmentation of the molecular ion will likely proceed through several key pathways. The cleavage of the carbon-halogen bonds is a common fragmentation route for halogenated aromatic compounds[1]. Therefore, the loss of a bromine radical to form the [M-Br]+ ion and the loss of a chlorine radical to yield the [M-Cl]+ ion are anticipated to be significant fragmentation pathways. For the pyridin-2-one tautomer, the loss of a neutral carbon monoxide (CO) molecule is a characteristic fragmentation, leading to the [M-CO]+• ion. Further fragmentation of these primary ions can provide additional structural information.

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve a small amount of the purified compound (typically <1 mg) in a volatile organic solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a high-resolution mass spectrometer equipped with an electron ionization (EI) source.

-

Acquisition Parameters:

-

Ionization Energy: 70 eV (standard for EI).

-

Mass Range: m/z 50-500.

-

Scan Rate: 1 scan/second.

-

Source Temperature: 200-250 °C.

-

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion cluster and characteristic fragment ions. Compare the observed isotopic pattern with the theoretical pattern for the proposed elemental composition.

II. Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Notes |

| 3400-3200 | O-H stretch | Broad, Medium | Indicative of the hydroxyl group in the pyridin-2-ol tautomer, likely hydrogen-bonded. |

| 3100-3000 | C-H stretch (aromatic) | Medium | Characteristic of C-H bonds on the pyridine ring. |

| 2980-2850 | C-H stretch (aliphatic) | Medium | Arising from the methyl group. |

| 1660-1640 | C=O stretch | Strong | Key indicator of the pyridin-2(1H)-one tautomer. |

| 1600-1450 | C=C and C=N stretching | Medium-Strong | Aromatic ring vibrations. |

| 1250-1150 | C-O stretch | Medium | Associated with the C-OH bond of the pyridin-2-ol tautomer. |

| 850-750 | C-Cl stretch | Strong | Characteristic absorption for an aryl chloride. |

| 700-600 | C-Br stretch | Strong | Characteristic absorption for an aryl bromide. |

Interpretation of IR Spectrum

The IR spectrum will be highly informative in assessing the predominant tautomeric form of the compound in the solid state (if using KBr pellet or ATR) or in a specific solvent. The presence of a broad absorption band in the 3400-3200 cm⁻¹ region would strongly suggest the presence of the O-H group of the pyridin-2-ol tautomer[2]. Conversely, a strong, sharp absorption band around 1660-1640 cm⁻¹ is a definitive marker for the carbonyl (C=O) group of the pyridin-2(1H)-one tautomer. The presence of both bands would indicate an equilibrium between the two forms.

The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group will appear just below 3000 cm⁻¹[3]. The fingerprint region (below 1500 cm⁻¹) will contain a complex series of bands corresponding to various bending and stretching vibrations, including the characteristic C-Cl and C-Br stretches at lower wavenumbers[2].

Caption: Key diagnostic IR bands for tautomer identification.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive sample preparation is required.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 (co-added to improve signal-to-noise ratio).

-

-

Data Analysis: Process the resulting spectrum (e.g., baseline correction) and identify the characteristic absorption bands for the various functional groups. Compare the observed frequencies with standard correlation charts[4][5].

III. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution, providing detailed information about the carbon-hydrogen framework.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| H-6 | 7.5 - 7.8 | s | 1H | The single aromatic proton on the ring. Its chemical shift will be influenced by the neighboring substituents. |

| N-H | 10.0 - 13.0 | br s | 1H | For the pyridin-2(1H)-one tautomer. The chemical shift is highly dependent on concentration and solvent. |

| O-H | 9.0 - 12.0 | br s | 1H | For the pyridin-2-ol tautomer. The chemical shift is highly dependent on concentration and solvent. |

| CH₃ | 2.2 - 2.5 | s | 3H | The methyl group protons. |

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C-2 | 155 - 165 | Carbon bearing the hydroxyl or carbonyl group. The chemical shift will differ significantly between the two tautomers. |

| C-3 | 100 - 110 | Carbon bearing the bromine atom. |

| C-4 | 140 - 150 | Carbon bearing the methyl group. |

| C-5 | 115 - 125 | Carbon bearing the chlorine atom. |

| C-6 | 135 - 145 | The sole CH carbon in the aromatic ring. |

| CH₃ | 15 - 25 | The methyl group carbon. |

Interpretation of NMR Spectra

The ¹H NMR spectrum is expected to be relatively simple, with a single singlet in the aromatic region corresponding to the H-6 proton[6]. The methyl group will also appear as a singlet. The most informative signals for determining the tautomeric form in solution will be the exchangeable protons (N-H or O-H), which will likely appear as broad singlets at a downfield chemical shift. Their exact position and even their observability can be affected by the solvent and the presence of any water.

The ¹³C NMR spectrum will show six distinct signals, one for each carbon atom in the molecule. The chemical shifts of the ring carbons are influenced by the substituents[7]. The C-2 carbon will be particularly sensitive to the tautomeric form, with the carbonyl carbon of the pyridin-2(1H)-one form resonating significantly further downfield than the hydroxyl-bearing carbon of the pyridin-2-ol form.

Caption: Predicted NMR chemical shift correlations for this compound.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the tautomeric equilibrium.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Acquisition Parameters for ¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: -2 to 16 ppm.

-

Number of Scans: 8-16.

-

Relaxation Delay: 1-2 seconds.

-

-

Acquisition Parameters for ¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: 0 to 220 ppm.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2 seconds.

-

-

Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign the peaks based on their chemical shifts, multiplicities, and coupling constants (if any). Assign the ¹³C NMR peaks based on chemical shifts and comparison with predicted values and data from related structures. Two-dimensional NMR experiments, such as HSQC and HMBC, can be employed for unambiguous assignment of all proton and carbon signals.

Conclusion

The spectroscopic characterization of this compound is crucial for its unequivocal identification and for understanding its chemical properties. This guide provides a comprehensive prediction of its Mass, IR, and NMR spectra, grounded in established chemical principles and data from analogous compounds. The provided experimental protocols offer a standardized approach for acquiring high-quality data. The interplay between the pyridin-2-ol and pyridin-2(1H)-one tautomers is a key consideration, and the spectroscopic techniques outlined herein are well-suited to investigate this equilibrium. This document serves as a valuable resource for any researcher embarking on the synthesis or application of this and related heterocyclic compounds.

References

- Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. John Wiley & Sons.

- Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469–477.

- Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 779-783.

-

Nowick, J. S. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of California, Irvine. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Katritzky, A. R., & Lagowski, J. M. (1963). Tautomerism in Heterocyclic Compounds. Part I. The Tautomerism of N-Heteroaromatic Hydroxy-compounds. Advances in Heterocyclic Chemistry, 1, 311-338.

-

OpenStax. (2023). Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link]

-

Lias, S. G., et al. (2023). NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

-

University of California, Irvine. (n.d.). 300 MHz 1H NMR spectra are shown below for 2-methylpyridine, 3-methylpyridine, and 4-methylpyridine. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

- Abraham, R. J., et al. (1991). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Magnetic Resonance in Chemistry, 29(1), 26-36.

-

ChemRxiv. (2020). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. Retrieved from [Link]

-

InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]

-

University of California, Irvine. (n.d.). 2b. 300 MHz. Retrieved from [Link]

-

University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Methylpyridine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

ResearchGate. (2023). Decoding the infrared spectra changes upon formation of molecular complexes: The case of halogen bonding in pyridine. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Bromo-4-methylpyridine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

- ACS Publications. (1962). Proton magnetic resonance spectra of several 2-substituted pyridines. The Journal of Physical Chemistry, 66(12), 2488-2491.

-

Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]

-

ResearchGate. (2023). (PDF) Decoding the infrared spectra changes upon formation of molecular complexes: The case of halogen bonding in pyridine. Retrieved from [Link]

-

VCU Scholars Compass. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Bromo-4-methylpyridine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

- ACS Publications. (1962). Proton magnetic resonance spectra of several 2-substituted pyridines. The Journal of Physical Chemistry, 66(12), 2488-2491.

-

RSC Publishing. (2023). Decoding the infrared spectra changes upon formation of molecular complexes: the case of halogen bonding in pyridine⋯perfluorohaloarene complexes. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Australian Journal of Chemistry. (1966). The infrared spectra of complexes of transition metal halides with substituted pyridines. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (1976). Pyridine-induced shifts in the 1H nuclear magnetic resonance spectra of 20-hydroxypregnane derivatives. Retrieved from [Link]

-

ResearchGate. (2007). 13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 2.7 Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

ResearchGate. (n.d.). H.NMR-Spectrum of Compound{2}. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-5-chloro-4-methylpyridine. Retrieved from [Link]

-

Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques. (1965). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-2-chloro-5-methylpyridine. Retrieved from [Link]

Sources

- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 2. eng.uc.edu [eng.uc.edu]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]

- 5. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Tautomerism and Stability of 3-Bromo-5-chloro-4-methylpyridin-2-ol

For researchers, medicinal chemists, and professionals in drug development, a profound understanding of molecular behavior is paramount. This guide delves into the critical yet often overlooked phenomenon of tautomerism, specifically focusing on the substituted pyridine derivative, 3-bromo-5-chloro-4-methylpyridin-2-ol. While direct experimental data for this specific molecule is limited, this paper will extrapolate from well-established principles of pyridin-2-ol tautomerism, supported by extensive research on analogous structures. We will explore the delicate equilibrium between its tautomeric forms, the factors governing their relative stability, and the advanced analytical techniques employed for their characterization.

The Fundamental Principle: Pyridin-2-ol ⇌ Pyridin-2(1H)-one Tautomerism

The core of this discussion lies in the prototropic tautomerism exhibited by 2-hydroxypyridines. This is a dynamic chemical equilibrium where a proton migrates from the oxygen atom of the hydroxyl group to the nitrogen atom of the pyridine ring, resulting in the formation of a pyridin-2(1H)-one (often referred to as a pyridone). This is not merely a resonance structure but an actual isomerization, leading to two distinct chemical species with different physical and chemical properties.[1][2]

The equilibrium between 2-hydroxypyridine and 2-pyridone is sensitive to various factors, including the electronic nature of substituents on the pyridine ring and the polarity of the solvent.[1][3][4] Understanding this equilibrium is crucial as the different tautomers can exhibit varied biological activities, solubilities, and abilities to participate in intermolecular interactions such as hydrogen bonding.[1]

Caption: Tautomeric equilibrium of this compound.

Factors Influencing Tautomeric Stability

The position of the tautomeric equilibrium is a delicate balance of several contributing factors. For this compound, we can predict the influence of its substituents and the surrounding medium.

Substituent Effects

The electronic properties of the bromo, chloro, and methyl groups on the pyridine ring play a significant role in determining the relative stability of the two tautomers.

-

Electron-withdrawing groups (EWG): The bromine and chlorine atoms are electron-withdrawing through induction. Computational studies on substituted pyrimidin-2(1H)-ones have shown that electron-withdrawing substituents can influence the barrier energy of tautomeric conversion.[5] In the case of 2-pyridones, electron-withdrawing substituents, particularly at the 6-position, have been found to favor the less polar hydroxypyridine tautomer.[6] While the substituents in our target molecule are at the 3 and 5 positions, their combined electron-withdrawing nature would be expected to influence the electron density of the ring and thus the basicity of the ring nitrogen and the acidity of the hydroxyl group.

-

Electron-donating groups (EDG): The methyl group at the 4-position is electron-donating through hyperconjugation. Electron-donating substituents generally increase the electron density in the ring, which could favor the pyridone form by stabilizing the positive charge that can develop on the nitrogen atom in its zwitterionic resonance contributor.[7]

A computational study on chlorinated 2-hydroxypyridines in the gas phase indicated that 5- and 6-substituted chloro derivatives predominantly exist in the lactim (hydroxy) form, while 3- and 4-substituted isomers show comparable populations of both tautomers.[8] This suggests that the position of the halogen has a profound impact.

Solvent Effects

The polarity of the solvent is a critical determinant of tautomeric equilibrium.

-

Polar Solvents: Polar solvents, particularly those capable of hydrogen bonding like water and alcohols, tend to favor the more polar 2-pyridone form.[3][4] The 2-pyridone tautomer has a larger dipole moment than the 2-hydroxypyridine form and can be effectively solvated by polar solvent molecules.[9] Water molecules, for instance, can form hydrogen bonds with the N-H and C=O groups of the pyridone, stabilizing this form and shifting the equilibrium towards it.[1]

-

Non-polar Solvents: In non-polar solvents, the less polar 2-hydroxypyridine tautomer is generally favored.[3][4] In the gas phase, the 2-hydroxypyridine form is also typically the more stable tautomer.[10]

The interplay of these factors for this compound suggests that in polar, protic solvents, the pyridone form will likely be significantly populated, while in non-polar media, the hydroxypyridine form will predominate.

Experimental and Computational Characterization of Tautomerism

A combination of spectroscopic and computational methods is essential for a comprehensive understanding of tautomeric equilibria.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for studying tautomerism in solution.[11][12] Since the interconversion between tautomers is often slow on the NMR timescale, distinct signals for each tautomer can be observed.[11]

Key NMR Observables:

| Nucleus | Tautomer | Expected Chemical Shift Region | Rationale |

| ¹H | Hydroxy | Aromatic protons, distinct OH signal | The hydroxyl proton will appear as a separate peak, and the aromatic protons will have chemical shifts characteristic of a substituted pyridine. |

| ¹H | Pyridone | Olefinic-like protons, distinct NH signal | The protons on the ring will have chemical shifts more akin to those in a conjugated diene, and a distinct N-H proton signal will be present. |

| ¹³C | Hydroxy | Aromatic region | All ring carbons will exhibit chemical shifts typical for an aromatic system. |

| ¹³C | Pyridone | Carbonyl carbon signal (~160-180 ppm) | The presence of a carbonyl group will give rise to a characteristic downfield signal, which is a definitive marker for the pyridone form. |

By integrating the signals corresponding to each tautomer, the equilibrium constant (Keq) can be determined.[11]

Experimental Protocol: ¹H NMR for Tautomeric Equilibrium

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in the desired deuterated solvent (e.g., CDCl₃ for a non-polar environment, DMSO-d₆ for a polar aprotic environment, or D₂O for a polar protic environment).

-

Data Acquisition: Acquire a high-resolution ¹H NMR spectrum at a constant, known temperature.

-

Signal Assignment: Identify and assign the peaks corresponding to each tautomer. This can be aided by 2D NMR techniques (e.g., COSY, HSQC) and comparison to spectra of N-methylated and O-methylated analogs, which "lock" the tautomeric form.[13][14]

-

Integration and Calculation: Integrate the area of well-resolved, non-overlapping peaks for each tautomer. The ratio of the integrals directly corresponds to the molar ratio of the tautomers, from which the equilibrium constant can be calculated.

Caption: Workflow for NMR-based determination of tautomeric equilibrium.

UV-Vis Spectroscopy

UV-Vis absorption spectroscopy is another valuable tool for studying tautomeric equilibria, as the two tautomers will have distinct electronic transitions and thus different absorption spectra.[15] The aromatic hydroxypyridine form typically absorbs at a different wavelength compared to the conjugated pyridone system.[13][14] However, severe overlap of the absorption bands can make quantitative analysis challenging without deconvolution methods.[16][17]

Experimental Protocol: UV-Vis Spectroscopy for Tautomer Analysis

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., hexane, dioxane, ethanol, water).

-

Stock Solution: Prepare a concentrated stock solution of the compound in a suitable solvent.

-

Sample Preparation: Prepare dilute solutions of known concentration in each of the selected solvents.

-

Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over an appropriate wavelength range (e.g., 200-400 nm).

-

Data Analysis: Analyze the changes in the absorption maxima and molar absorptivity with solvent polarity to infer the predominant tautomeric form in each environment.[15] For quantitative analysis, comparison with the spectra of locked N- and O-methylated analogs is highly recommended.[13][14]

Computational Chemistry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental data.[18]

Computational Workflow:

-

Structure Optimization: The geometries of both the this compound and 3-bromo-5-chloro-4-methylpyridin-2(1H)-one tautomers are optimized using a suitable level of theory (e.g., B3LYP functional with a 6-311++G(d,p) basis set).[18]

-

Energy Calculation: The single-point energies of the optimized structures are calculated to determine the relative stability in the gas phase.

-

Solvent Modeling: To account for solvent effects, implicit solvent models (e.g., Polarizable Continuum Model - PCM) can be employed to calculate the relative energies in different solvents.

-

Spectra Simulation: The NMR chemical shifts and UV-Vis absorption spectra can be simulated to aid in the assignment of experimental data.[19]

Caption: A typical computational workflow for tautomer analysis.

Conclusion and Outlook

The tautomeric equilibrium of this compound is governed by a complex interplay of substituent electronic effects and solvent interactions. Based on established principles, it is predicted that the hydroxypyridine (lactim) form will be favored in non-polar environments and the gas phase, while the pyridone (lactam) form will be more stable in polar, protic solvents. The presence of two electron-withdrawing halogens and one electron-donating methyl group presents an interesting case for a detailed investigation.

For researchers in drug development, a thorough characterization of this tautomeric equilibrium is not merely an academic exercise. The predominant tautomer in a physiological environment will dictate the molecule's hydrogen bonding capabilities, its shape, and its overall electronic properties, all of which are critical for its interaction with biological targets. The experimental and computational protocols outlined in this guide provide a robust framework for elucidating the tautomeric behavior of this and other similarly substituted pyridin-2-ols, thereby enabling a more rational approach to drug design and development.

References

-

Al-amody, M. S., et al. (2018). Substituent effects on direct and indirect tautomerism of pyrimidin-2(1H)-one/pyrimidin-2-ol. Journal of Molecular Structure, 1171, 89-97. [Link]

-

Błaziak, K., et al. (2017). Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. Organic & Biomolecular Chemistry, 15(31), 6614-6623. [Link]

-

Ghosh, S., & Al-Soufi, W. (2012). Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: A study in cyclodextrins and binary solvents. Journal of Photochemistry and Photobiology A: Chemistry, 234, 43-50. [Link]

-

Claramunt, R. M., et al. (2006). The use of NMR spectroscopy to study tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169-206. [Link]

-

Al-Soufi, W., et al. (2005). Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state. Photochemical & Photobiological Sciences, 4(10), 837-843. [Link]

-

Ghosh, S., & Al-Soufi, W. (2012). Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: A study in cyclodextrins and binary solvents. Sultan Qaboos University Journal for Science, 17(1), 1-11. [Link]

-

Perpète, E. A., & Jacquemin, D. (2008). Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. Journal of Chemical Theory and Computation, 4(10), 1739-1745. [Link]

-

Hocek, M., et al. (2019). Effect of Substituents on the Tautomerism of Pyridone Nucleoside Analogs. Chemistry – A European Journal, 25(6), 1469-1476. [Link]

-

Claramunt, R. M., et al. (2006). The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. [Link]

-

Hansen, P. E. (2020). Tautomerism Detected by NMR. Encyclopedia.pub. [Link]

-

Zâna, A., et al. (2014). NMR as a Tool for Studying Rapid Equilibria: Tautomerism. Current Organic Chemistry, 18(1), 23-34. [Link]

-

Slideshare. (2016). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. [Link]

-

Stawowska, M., et al. (2010). UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(2), 925-929. [Link]

-

Kowal, J. D., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters, 13(11), 2534-2540. [Link]

-

PrepChem. (n.d.). Synthesis of 3-bromo-2-chloro-5-methylpyridine. [Link]

-

Kowal, J. D., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. ACS Publications. [Link]

-

Hocek, M., et al. (2019). Effect of Substituents on the Tautomerism of Pyridone Nucleoside Analogs. ResearchGate. [Link]

-

Wikipedia. (n.d.). 2-Pyridone. [Link]

-

Spinner, E., & Yeoh, G. B. (1971). Pyridone–pyridol tautomerism in 2-hydroxypyridines with[20][21]-annelated rings and oxygen at the[21]-position. Journal of the Chemical Society B: Physical Organic, 279-289. [Link]

-

Al-amody, M. S., et al. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules, 21(11), 1543. [Link]

- Google Patents. (1995).

-

YouTube. (2010). Hydroxypyridine-Pyridone Tautomerism. [Link]

-

Chemistry Stack Exchange. (2021). 2-Pyridone tautomer ratio. [Link]

-

Takács-Novák, K., et al. (1998). Ionization behaviour and tautomerism-dependent lipophilicity of pyridine-2(1H)-one cardiotonic agents. Journal of the Chemical Society, Perkin Transactions 2, (8), 1729-1734. [Link]

-

Melandri, S., et al. (2020). Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium. Physical Chemistry Chemical Physics, 22(22), 12516-12526. [Link]

-

PubChem. (n.d.). 3-Bromo-5-chloro-4-methylpyridine. [Link]

-

Sciencemadness Discussion Board. (2016). Tautomers of substituted Pyridines. [Link]

-

ChemTube3D. (n.d.). Pyridine-Tautomerism of Hydroxy Pyridine. [Link]

-

PubChem. (n.d.). 3-Bromo-2-chloro-5-methylpyridine. [Link]

-

PubChem. (n.d.). 3-Bromo-2-chloro-5-ethyl-4,4-dimethyloctane. [Link]

Sources

- 1. wuxibiology.com [wuxibiology.com]

- 2. youtube.com [youtube.com]

- 3. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. researchgate.net [researchgate.net]

- 6. Ionization behaviour and tautomerism-dependent lipophilicity of pyridine-2(1H)-one cardiotonic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sciencemadness Discussion Board - Tautomers of substituted Pyridines - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. How about Tautomers?-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 10. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. eurekaselect.com [eurekaselect.com]

- 13. Making sure you're not a bot! [elib.uni-stuttgart.de]

- 14. researchgate.net [researchgate.net]

- 15. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 16. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. dial.uclouvain.be [dial.uclouvain.be]

- 20. Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 21. squ.elsevierpure.com [squ.elsevierpure.com]

3-Bromo-5-chloro-4-methylpyridin-2-ol safety and handling precautions

An In-Depth Technical Guide to the Safe Handling of 3-Bromo-5-chloro-4-methylpyridin-2-ol

Disclaimer: This document is intended as a technical guide for trained research, scientific, and drug development professionals. A comprehensive, verified Safety Data Sheet (SDS) for this compound (CAS No. 1199773-45-9) is not widely available in public domains. The safety and handling precautions outlined herein are synthesized from the known hazards of structurally similar halogenated pyridine derivatives and established laboratory safety principles. Users must conduct their own thorough risk assessment before handling this compound and consult all available supplier information.

Introduction

This compound is a halogenated pyridine derivative, a class of compounds frequently utilized as versatile intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of bromo, chloro, and methyl functional groups on the pyridin-2-ol core suggests a reactive molecule with potential biological activity. As with many novel or specialized chemical entities, a cautious and well-informed approach to its handling is paramount to ensure personnel safety and experimental integrity. This guide provides a framework for risk assessment, detailing necessary engineering controls, personal protective equipment (PPE), and emergency procedures.

Section 1: Physicochemical and Toxicological Profile

Understanding the fundamental properties of a compound is the first step in a robust safety assessment. While specific experimental data for this compound is scarce, data from its close structural analog, 3-Bromo-5-chloro-4-methylpyridine, provides a basis for hazard evaluation.

Table 1: Physicochemical Properties of Related Compound (3-Bromo-5-chloro-4-methylpyridine)

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₅BrClN | PubChem[2] |

| Molecular Weight | 206.47 g/mol | PubChem[2] |

| XLogP3 | 2.5 | PubChem[2] |

The positive XLogP3 value suggests some degree of lipophilicity, which can influence its absorption characteristics and toxicological profile.

Hazard Identification

Based on the GHS classification of structurally related compounds, this compound should be treated as a hazardous substance. The primary hazards are anticipated to be:

Table 2: Anticipated GHS Hazard Classification

| Hazard Class | Hazard Statement | GHS Code | Source (based on analogs) |

|---|---|---|---|

| Acute Toxicity, Oral | Harmful if swallowed | H302 | PubChem[2] |

| Skin Corrosion/Irritation | Causes skin irritation | H315 | PubChem[2] |

| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | PubChem[2] |

| Specific Target Organ Toxicity | May cause respiratory irritation | H335 | PubChem[2] |

These classifications necessitate stringent controls to prevent ingestion, skin/eye contact, and inhalation.

Section 2: The Core Safety Workflow: A Risk-Based Approach

A proactive safety culture is not merely about following rules but about understanding and mitigating risks. The following workflow illustrates the continuous cycle of risk management required when handling research chemicals.

Caption: The iterative risk assessment and management cycle.

Section 3: Engineering Controls & Personal Protective Equipment (PPE)

The principle of the hierarchy of controls dictates that engineering and administrative controls should be the primary means of protection, with PPE as the final barrier.

Engineering Controls

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood.[3][4][5] This is critical to mitigate the risk of inhaling potentially irritating or toxic dusts and vapors.[5]

-

Ventilation: The laboratory must be well-ventilated to prevent the accumulation of fugitive emissions.[3][5]

-

Safety Stations: An emergency eyewash station and safety shower must be readily accessible and within a 10-second travel distance from the work area.[4][6]

Personal Protective Equipment (PPE)

PPE is non-negotiable and serves as the last line of defense.[1][3] The selection of appropriate PPE is critical for preventing chemical exposure.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specific Recommendations | Rationale |

|---|---|---|

| Hand Protection | Nitrile or neoprene gloves. Avoid latex.[1][3] Double-gloving is recommended for neat transfers. | Provides chemical resistance against pyridine derivatives. Always check manufacturer compatibility data. |

| Eye/Face Protection | Chemical splash goggles conforming to EN166 or ANSI Z87.1 standards.[3][7] A face shield should be worn over goggles if there is a significant splash risk. | Protects against splashes of the solid or its solutions, which are expected to be serious eye irritants.[2][8] |

| Skin/Body Protection | A flame-retardant lab coat, fully buttoned.[1] Ensure sleeves are snug at the wrist. | Prevents skin contact with the compound, which is presumed to be a skin irritant.[2] |

| Respiratory Protection | Not typically required if work is conducted within a fume hood. If engineering controls fail or for emergency response, a NIOSH-approved respirator with organic vapor/particulate cartridges is necessary.[1][7] | Protects against inhalation of dusts or aerosols, which may cause respiratory irritation.[2] |

Section 4: Standard Operating Procedures (SOPs)

Adherence to detailed protocols is essential for reproducible science and personnel safety.

Handling Protocol

-

Preparation: Before handling, clearly label all containers.[3] Review the experimental plan and ensure all necessary equipment and spill cleanup materials are readily available.[4]

-

Pre-Work Inspection: Verify that the chemical fume hood is functioning correctly and that the safety shower and eyewash station are unobstructed.

-

Weighing: Conduct all weighing operations on a disposable weigh boat or creased liner within the fume hood to contain any dust.

-

Transfers & Dissolution: Use a powder funnel for transfers to minimize dust generation. When dissolving, add the solid to the solvent slowly to control any potential exothermic reactions. Keep containers tightly closed when not in use.[3][4]

-

Post-Handling: After completing work, wipe down the work surface in the fume hood. Remove PPE in the correct order (gloves last) and wash hands thoroughly with soap and water. Contaminated clothing should be removed and laundered before reuse.[9][10]

Storage Protocol

-

Store the compound in a tightly closed, properly labeled container.[4][11]

-

Keep in a cool, dry, and well-ventilated area designated for hazardous chemicals.[3][10]

-

Store away from incompatible materials such as strong oxidizing agents.[6][12]

-

The storage area should be secure and accessible only to authorized personnel.[9][11]

Section 5: Emergency Response Procedures

Pre-planning is critical for effectively managing emergencies.[13] All personnel must be familiar with these procedures.

Spill Response

The appropriate response depends on the scale of the spill. For any major spill (e.g., >1 liter or any spill outside of a containment hood), evacuate the area, notify personnel, and call emergency services.[4][13][14]

Caption: Decision workflow for chemical spill response.

Protocol for a Minor Spill (inside a fume hood):

-

Ensure appropriate PPE is worn.[14]

-

Contain the spill with an inert absorbent material like vermiculite, sand, or commercial spill pads.[5][15]

-

Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste.[16]

-

Decontaminate the area with a suitable solvent (e.g., isopropanol) followed by soap and water.[9][16]

-

Dispose of all contaminated materials as hazardous waste.[9]

First Aid Measures

Immediate action is crucial in the event of an exposure.[10]

-

Inhalation: Immediately move the affected person to fresh air.[8][9] If breathing is difficult, administer oxygen and seek immediate medical attention.[9]

-

Skin Contact: Remove all contaminated clothing immediately.[9] Flush the affected skin with copious amounts of water for at least 15 minutes.[3][4] Seek medical attention if irritation persists.[12]

-

Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[4][9] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[9] Wash out the mouth with water and seek immediate medical attention.[9]

Section 6: Waste Disposal

All waste containing this compound, including contaminated absorbents, PPE, and empty containers, must be treated as hazardous waste.

-

Collect waste in a clearly labeled, sealed, and compatible container.[6]

-

Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.

-

Arrange for disposal through a licensed hazardous waste contractor, following all local, state, and federal regulations.[9][12]

Conclusion

While this compound is a valuable research chemical, its handling demands a rigorous and informed safety protocol. By understanding its potential hazards based on structural analogs, implementing robust engineering controls, consistently using appropriate PPE, and being prepared for emergencies, researchers can mitigate risks effectively. The principles of chemical hygiene and risk assessment are not obstacles to research but are integral components of conducting safe, responsible, and high-quality science.

References

-

Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

-

Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

-

Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

-

Washington State University. Pyridine Standard Operating Procedure. [Link]

-

PubChem. 3-Bromo-5-chloro-4-methylpyridine. National Center for Biotechnology Information. [Link]

-

Oakland University. (2025-2026). EHSO Manual: Spill Control/Emergency Response. [Link]

-

University of Wisconsin-Milwaukee. CHEMICAL SPILL PROCEDURES. [Link]

-

PubChem. 3-Bromo-2-chloro-5-methylpyridine. National Center for Biotechnology Information. [Link]

-

PubChem. 3-Bromo-2-chloro-4-methylpyridine. National Center for Biotechnology Information. [Link]

-

3M. Safety Data Sheet. [Link]

-

Chem Klean. Chemical Spill Procedures - Step By Step Guide. [Link]

-

American Chemical Society. Guide for Chemical Spill Response. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3-Bromo-5-chloro-4-methylpyridine | C6H5BrClN | CID 68784318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. thermofishersci.in [thermofishersci.in]

- 11. tcichemicals.com [tcichemicals.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

- 14. chemkleancorp.com [chemkleancorp.com]

- 15. static.cymitquimica.com [static.cymitquimica.com]

- 16. lin-web.clarkson.edu [lin-web.clarkson.edu]

An In-Depth Technical Guide to 3-Bromo-5-chloro-4-methylpyridin-2-ol: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, a proposed synthetic route, and the potential applications of the heterocyclic compound 3-Bromo-5-chloro-4-methylpyridin-2-ol (CAS No: 1199773-45-9). This molecule, a substituted pyridin-2-ol, represents a valuable building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other targeted therapeutics. This document consolidates available data and provides expert insights into its handling, reactivity, and role in the development of novel active pharmaceutical ingredients (APIs).

Introduction: The Significance of Substituted Pyridinols in Medicinal Chemistry

Substituted pyridines and their N-oxide derivatives are privileged scaffolds in drug discovery, appearing in a wide array of approved pharmaceuticals. Their ability to form key hydrogen bonds and other non-covalent interactions with biological targets makes them ideal candidates for the design of potent and selective inhibitors of various enzyme classes. Specifically, the pyridin-2-ol tautomer of 2-hydroxypyridines offers a unique combination of hydrogen bond donor and acceptor capabilities, rendering it a valuable pharmacophore. The introduction of halogen atoms, such as bromine and chlorine, at specific positions on the pyridine ring can significantly modulate the compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins. This compound is a prime example of such a strategically functionalized building block, poised for utilization in the synthesis of next-generation therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery and development. The following table summarizes the known and predicted properties of this compound.

| Property | Value | Source |

| CAS Number | 1199773-45-9 | [1] |

| Molecular Formula | C₆H₅BrClNO | [2] |

| Molecular Weight | 222.47 g/mol | [2] |

| Appearance | White to off-white solid (predicted) | - |

| Boiling Point | 274.3 ± 40.0 °C (Predicted) | [3] |

| Density | 1.77 ± 0.1 g/cm³ (Predicted) | [3] |

| pKa | 8.51 ± 0.10 (Predicted) | - |

| Storage Temperature | 2-8°C | [4] |

Note: Many of the physical properties of this specific compound are not experimentally determined in publicly available literature and are therefore based on computational predictions. Experimental verification is recommended.

Tautomerism

It is crucial for researchers to recognize that this compound exists in equilibrium with its tautomeric form, 3-Bromo-5-chloro-4-methyl-1H-pyridin-2-one. The position of this equilibrium can be influenced by the solvent, temperature, and pH. In many biological and reaction contexts, the pyridin-2-one form may be the dominant species.

Caption: Tautomeric equilibrium of this compound.

Proposed Synthesis Pathway

Workflow for the Proposed Synthesis:

Caption: Proposed synthetic workflow for this compound.

Step 1: Chlorination of 4-Methylpyridin-2-ol